

Application Notes and Protocols: Geranyl Hexanoate as a Flavoring Agent

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Compound of Interest

Compound Name: Geranyl hexanoate

Cat. No.: B1614517

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These application notes provide comprehensive technical information and detailed experimental protocols for the use of **geranyl hexanoate** as a flavoring agent in various matrices.

Application Notes

Overview and Flavor Profile

Geranyl hexanoate (also known as geranyl caproate) is a fatty acid ester known for its potent and multifaceted flavor profile.[1] It is characterized primarily by fruity and floral notes.[2] The aroma is often described as a combination of rose, geranium, waxy, green, and tropical citrus. [2] In food applications, it imparts realistic fruit notes, particularly apple and pear, adding depth and complexity to flavor formulations.[3]

Physicochemical Properties

Geranyl hexanoate is a colorless, oily liquid that is insoluble in water but soluble in most organic solvents like ethanol.[2] This solubility profile makes it well-suited for incorporation into flavor concentrates and oil-based systems.

Table 1: Physicochemical Properties of **Geranyl Hexanoate**

Property	Value	Reference(s)
Chemical Name	[(2E)-3,7-dimethylocta-2,6-dienyl] hexanoate	[3]
Synonyms	Geranyl caproate	[3] [4]
Molecular Formula	C ₁₆ H ₂₈ O ₂	[5]
Molecular Weight	252.39 g/mol	[5]
Appearance	Colorless clear oily liquid	[2]
CAS Number	10032-02-7	[4]
Boiling Point	240 °C at 760 mm Hg; 98 °C at 1.00 mm Hg	[2]
Density	0.890 g/cm ³ (at 15.5 °C)	[3]
Refractive Index	1.45	[3]

| Solubility | Insoluble in water; Soluble in alcohol | [\[2\]](#) |

Applications in Food and Beverage

Geranyl hexanoate is a versatile flavoring agent used to build and enhance fruit flavor profiles in a variety of products. Its stability and potent character allow for its use in:

- **Beverages (Non-alcoholic):** To provide fruity top notes, particularly in apple, pear, and tropical-flavored drinks.
- **Confectionery and Baked Goods:** For creating realistic and complex fruit fillings and flavorings in candies and pastries.
- **Frozen Dairy:** To add fruity and floral nuances to ice creams and frozen yogurts.

Regulatory Status and Safety

Geranyl hexanoate is widely recognized as a safe flavoring ingredient by major international regulatory bodies.

Table 2: Regulatory Information and Typical Usage Levels

Parameter	Status / Value	Reference(s)
FEMA Number	2515	[3][4]
GRAS Status	Generally Recognized as Safe (GRAS)	[6][7][8]
JECFA Evaluation	No safety concern at current levels of intake when used as a flavouring agent (1997)	[3]
CFR Listing	21 CFR 172.515	[3]
Oral LD ₅₀ (Rat)	> 5000 mg/kg	[2]
Typical Use Level (Non-alcoholic Beverages)	1.3 ppm	[2][7]
Typical Use Level (Frozen Dairy)	0.90 ppm	[2][7]
Typical Use Level (Hard Candy)	3.2 ppm	[7]

| Typical Use Level (Chewing Gum) | 2.0 ppm |[7] |

Note: Use levels are based on historical data and should be optimized for the specific application and matrix. Updated use levels may be available from FEMA upon request.[6]

Experimental Protocols

Protocol: Sensory Evaluation of Geranyl Hexanoate

2.1.1 Objective: To determine the sensory contribution of **geranyl hexanoate** in a simple food matrix. This can be achieved through two common methods: a discrimination test and a descriptive analysis.

2.1.2 Method 1: Triangle Test (Discrimination) This test determines if a sensory difference is perceptible between a control and a sample containing **geranyl hexanoate**.

- Materials:
 - **Geranyl hexanoate** (food grade)
 - Ethanol (food grade, for stock solution)
 - Base matrix (e.g., 5% sucrose in spring water)
 - Identical tasting cups, coded with random 3-digit numbers
 - Water for rinsing
 - Sensory panelists (minimum of 8-10 trained assessors)
- Procedure:
 - Sample Preparation:
 - Prepare a stock solution of 0.1% **geranyl hexanoate** in food-grade ethanol.
 - Prepare two batches of the base matrix.
 - Control Sample (A): The plain base matrix.
 - Test Sample (B): The base matrix dosed with the stock solution to a target concentration (e.g., 1.0 ppm). Ensure thorough mixing.
 - Test Setup:
 - For each panelist, present three coded samples: two identical and one different. There are two possible combinations: AAB and BBA. The presentation order should be randomized across panelists.
 - Evaluation:
 - Instruct panelists to taste each sample from left to right.
 - Ask them to identify the "odd" or "different" sample.

- Panelists must make a choice, even if they are guessing.
- Data Analysis:
 - Count the number of correct identifications.
 - Use a statistical table for triangle tests to determine if the number of correct responses is significant at a chosen confidence level (e.g., $p < 0.05$). A significant result indicates a perceivable difference.

2.1.3 Method 2: Quantitative Descriptive Analysis (QDA) This method characterizes the specific flavor attributes of **geranyl hexanoate**.

- Materials: Same as Triangle Test, but requires a highly trained panel (6-10 panelists).
- Procedure:
 - Lexicon Development:
 - In preliminary sessions, have panelists taste the test sample (and other relevant fruity esters) to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes (e.g., "green apple," "rose," "waxy," "citrus peel").
 - Sample Preparation: Prepare a control and a test sample with a known concentration of **geranyl hexanoate**.
 - Evaluation:
 - Provide panelists with the coded samples and a scoresheet listing the developed attributes.
 - Panelists rate the intensity of each attribute on a scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
 - Data Analysis:
 - Convert the line scale ratings to numerical data.

- Use Analysis of Variance (ANOVA) to determine which attributes are significantly different between the control and test samples.
- Visualize the results using a spider or radar plot to compare the flavor profiles.

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

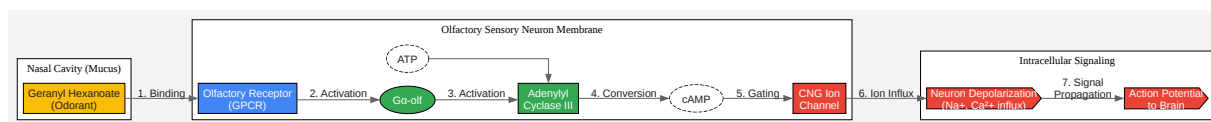
2.2.1 Objective: To accurately quantify the concentration of **geranyl hexanoate** in a liquid food matrix (e.g., a beverage).

- Materials and Equipment:
 - Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
 - SPME (Solid-Phase Microextraction) holder and fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction solvents (e.g., dichloromethane).
 - **Geranyl hexanoate** standard (high purity)
 - Internal Standard (IS), e.g., methyl nonanoate or another ester not present in the sample.
 - Sample vials with septa
 - Sodium chloride (for SPME)
- Procedure:
 - Standard and Sample Preparation:
 - Calibration Standards: Prepare a series of standards of **geranyl hexanoate** in a model beverage or ethanol at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm). Spike each standard with a fixed concentration of the internal standard.
 - Sample Preparation (SPME): Place a known volume of the beverage (e.g., 5 mL) into a 20 mL headspace vial. Add a fixed amount of internal standard. Add NaCl (e.g., 1 g) to increase the volatility of the analyte.

- Extraction (SPME):
 - Equilibrate the sample vial at a set temperature (e.g., 40°C) for a set time (e.g., 10 minutes).
 - Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) with agitation.
- GC-MS Analysis:
 - Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.
 - GC Conditions (Example):
 - Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow (e.g., 1.0 mL/min).
 - Oven Program: Start at 50°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
 - MS Conditions (Example):
 - Ionization: Electron Impact (EI) at 70 eV.
 - Mode: Scan mode (e.g., m/z 40-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification. Select characteristic, abundant ions for **geranyl hexanoate** and the internal standard.
- Data Analysis:
 - Identify the peaks for **geranyl hexanoate** and the internal standard based on their retention times and mass spectra.
 - Construct a calibration curve by plotting the ratio of the peak area of **geranyl hexanoate** to the peak area of the internal standard against the concentration of the standards.

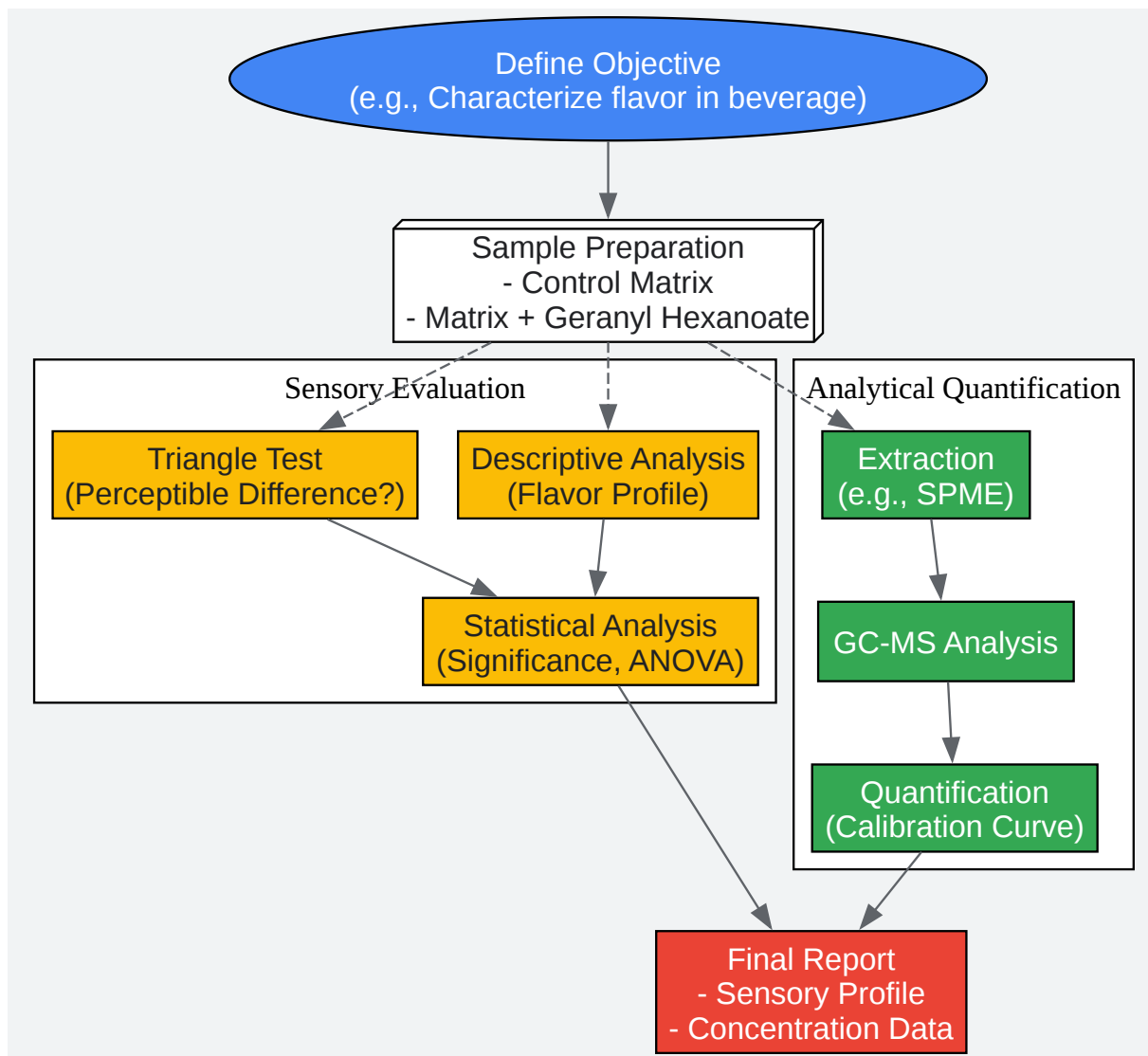
- Calculate the concentration of **geranyl hexanoate** in the unknown sample using the regression equation from the calibration curve.

Visualizations



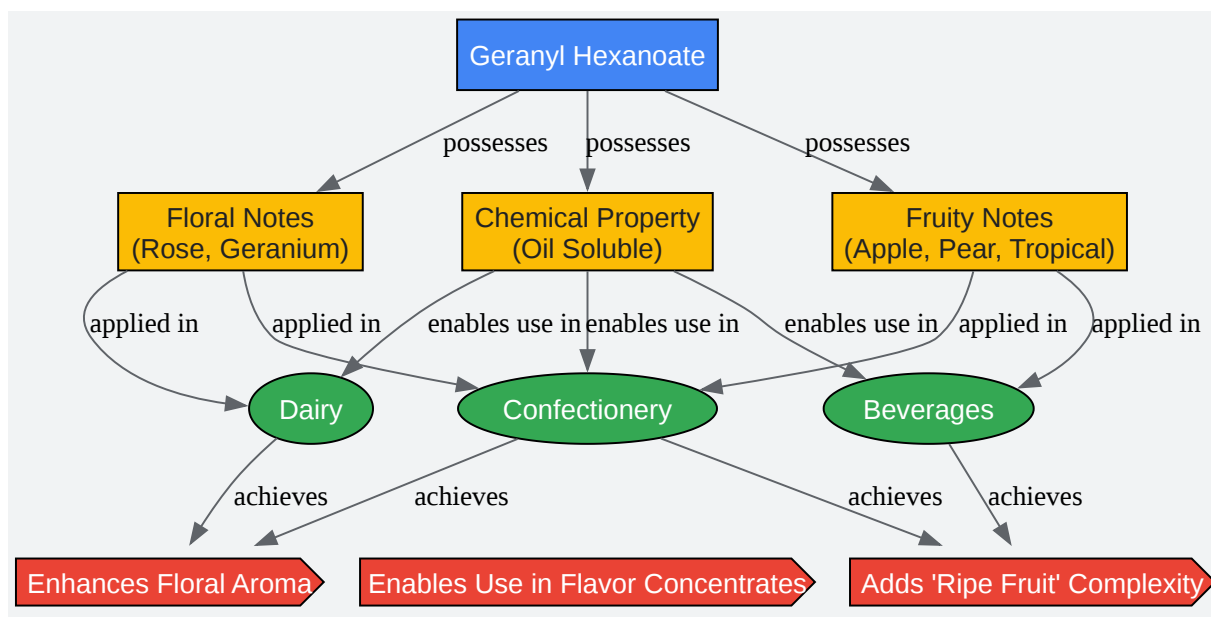
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Caption: General olfactory signal transduction pathway for odorant perception.



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Caption: Workflow for evaluating **geranyl hexanoate** as a flavoring agent.



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Caption: Logical relationships in the application of **geranyl hexanoate**.

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- To cite this document: BenchChem. [Application Notes and Protocols: Geranyl Hexanoate as a Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1614517#application-of-geranyl-hexanoate-as-a-flavoring-agent]

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